

# A Comparative Analysis of h15-LOX-2 Inhibitors: MLS000545091 vs. MLS000536924

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## Compound of Interest

Compound Name: h15-LOX-2 inhibitor 1

Cat. No.: B2935957

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A detailed guide for researchers on the selectivity and experimental evaluation of two prominent human 15-lipoxygenase-2 inhibitors.

This guide provides a comprehensive comparison of two selective inhibitors of human 15-lipoxygenase-2 (h15-LOX-2), MLS000545091 (referred to as inhibitor 1 for this guide) and MLS000536924. Human 15-LOX-2 is a crucial enzyme implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and the biosynthesis of specialized pro-resolving mediators like lipoxins.<sup>[1][2]</sup> The development of potent and selective inhibitors for h15-LOX-2 is therefore of significant interest for therapeutic and research applications.

This document outlines the selectivity profiles of MLS000545091 and MLS000536924 against other lipoxygenase (LOX) and cyclooxygenase (COX) isoforms, details the experimental methodologies for their evaluation, and illustrates the key signaling pathways in which h15-LOX-2 participates.

## Selectivity Profile of h15-LOX-2 Inhibitors

Both MLS000545091 and MLS000536924 were identified through high-throughput screening as potent and selective inhibitors of h15-LOX-2.<sup>[3][4][5]</sup> MLS000545091 acts as a mixed-type inhibitor, while MLS000536924 is a competitive inhibitor of the enzyme.<sup>[3][4]</sup> Neither compound exhibits reductive activity towards the active-site iron of the enzyme.<sup>[4]</sup>

The selectivity of these inhibitors has been evaluated against a panel of related enzymes, including human 5-LOX, 12-LOX, 15-LOX-1, and ovine COX-1 and human COX-2. The inhibitory activities, presented as IC<sub>50</sub> and K<sub>i</sub> values, are summarized in the tables below.

## Inhibitor Potency against h15-LOX-2

Compound	IC <sub>50</sub> (μM)[2]	K <sub>i</sub> (μM)[3][6]	Inhibition Type
MLS000545091 (Inhibitor 1)	2.6	0.9 ± 0.4	Mixed
MLS000536924	3.1	2.5 ± 0.5	Competitive

## Selectivity against Other Oxygenases

Both inhibitors demonstrate significant selectivity for h15-LOX-2 over other LOX and COX isoforms.[5]

Enzyme	MLS000545091 IC <sub>50</sub> (μM) [5]	MLS000536924 IC <sub>50</sub> (μM) [5]
h5-LOX	>50	>100
h12-LOX	>100	>100
h15-LOX-1	>100	~50
COX-1	>100	>100
COX-2	>100	>100

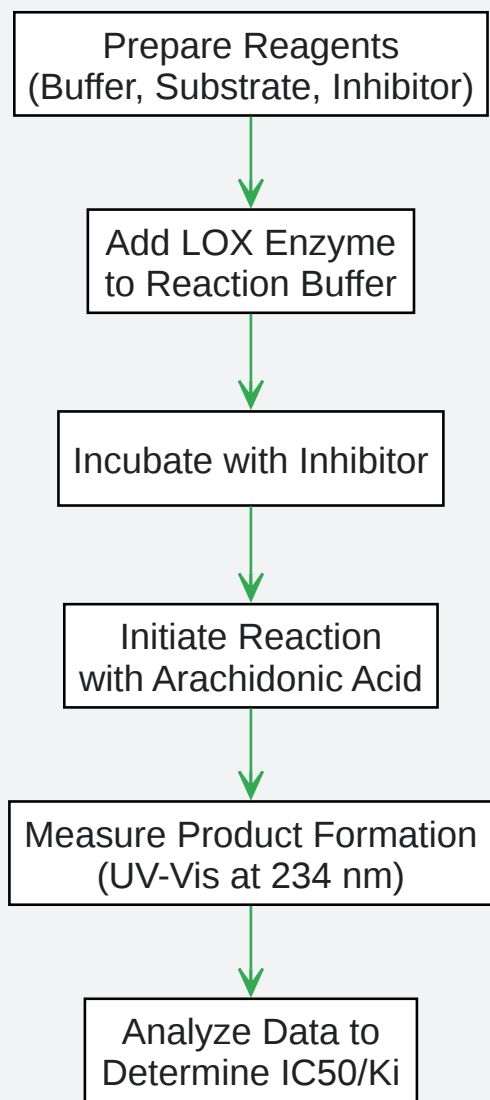
MLS000545091 displays approximately 20-fold selectivity over 5-LOX and nearly 40-fold over 15-LOX-1.[4] MLS000536924 shows around 20-fold selectivity against 15-LOX-1 and over 30-fold selectivity compared to 5-LOX.[4] Both compounds exhibit greater than 50-fold selectivity over 12-LOX.[4]

## Experimental Protocols

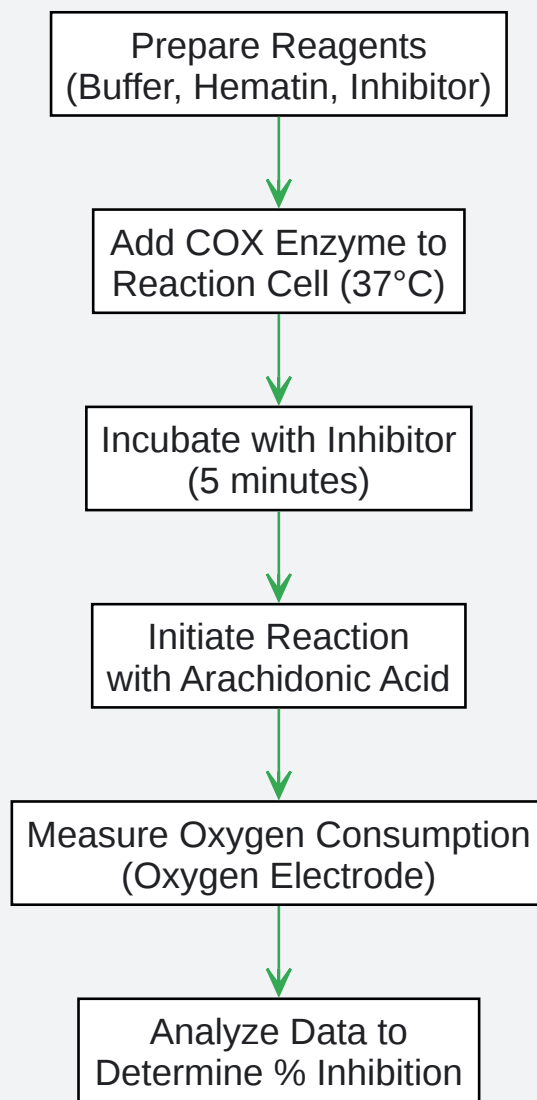
The determination of inhibitor potency and selectivity involves standardized biochemical assays. The general workflows for these assays are depicted below, followed by detailed

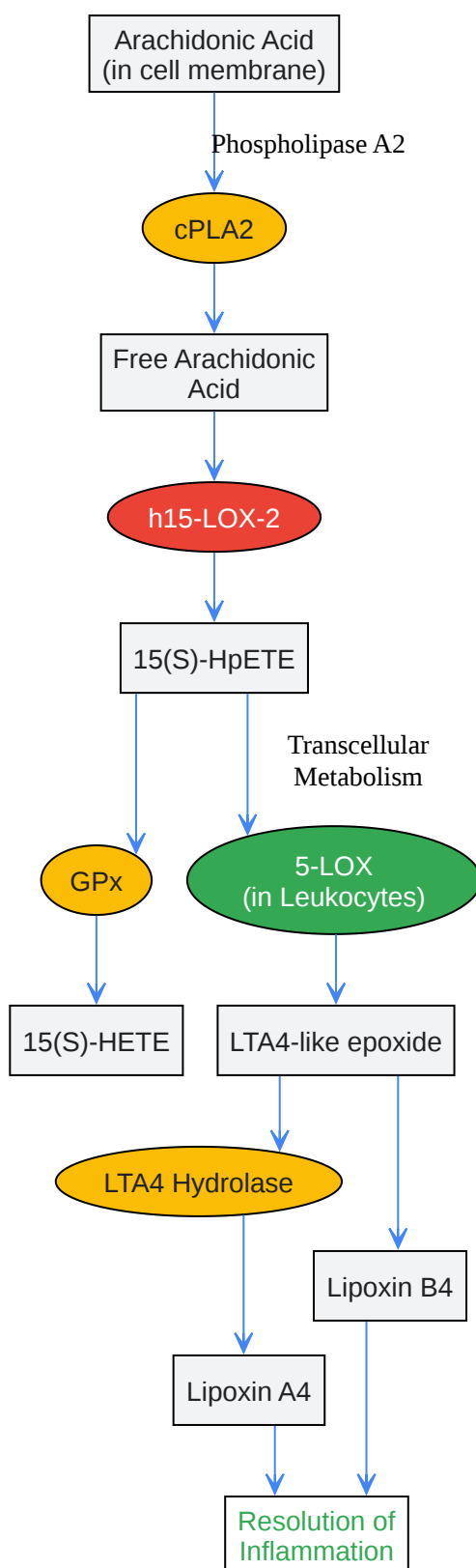
protocols.

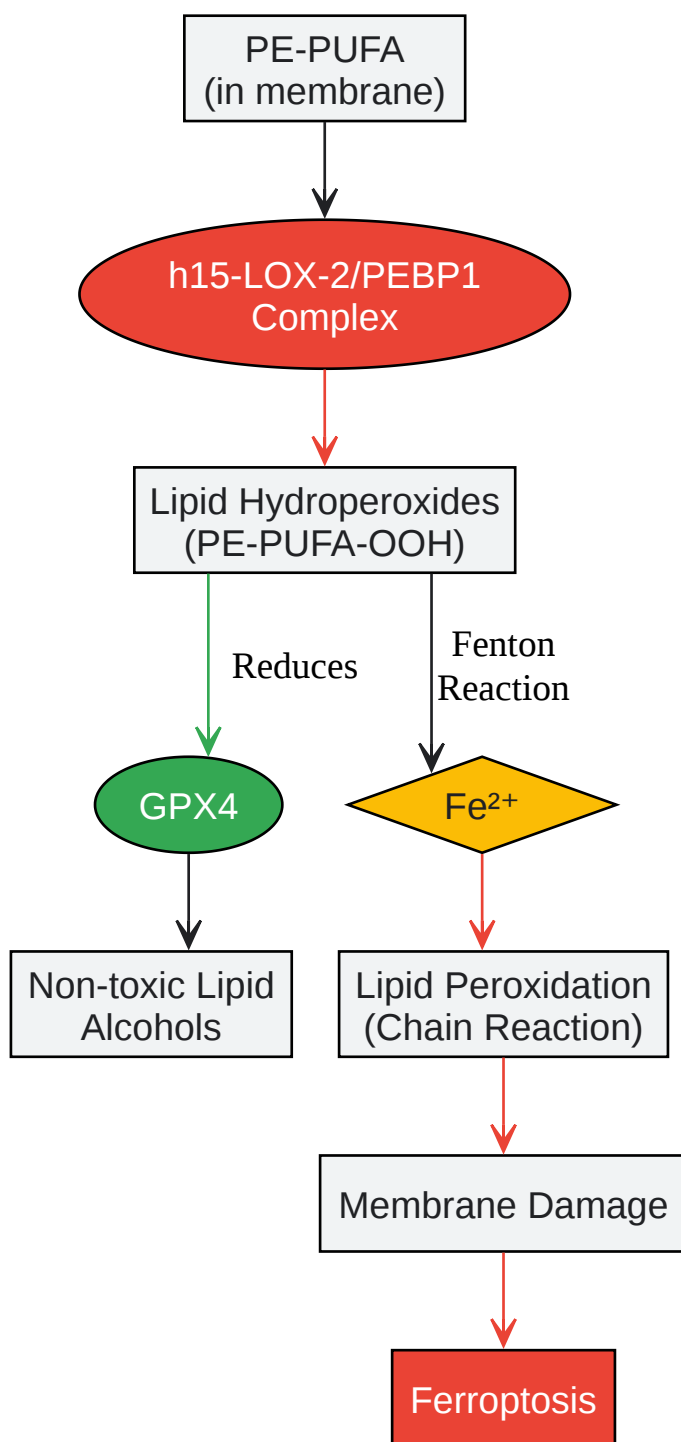
## LOX Inhibition Assay Workflow



## COX Inhibition Assay Workflow







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